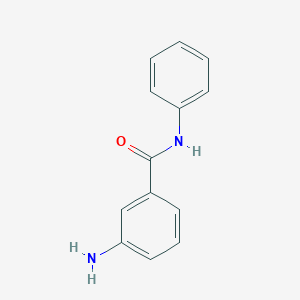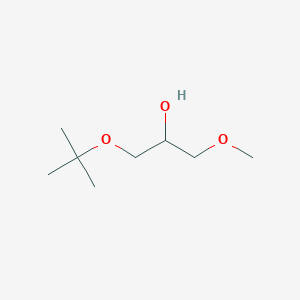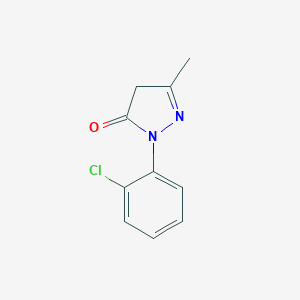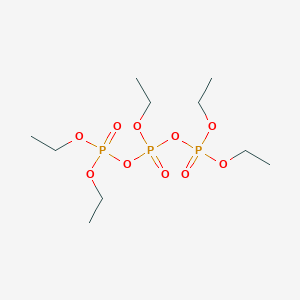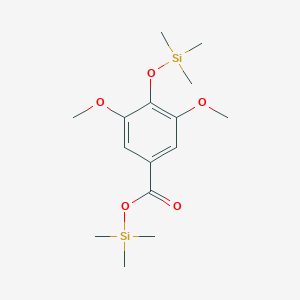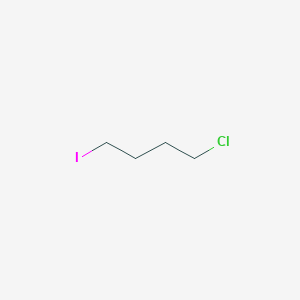
Cerium selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium selenide is an inorganic compound with the chemical formula CeSe . It exists in the form of Ce 3+ Se 2− (e −) . Cerium selenide nanopebbles have been used in the design of solid-state, wide-potential, and flexible supercapacitors .
Synthesis Analysis
Cerium selenide nanopebbles are assembled with the aid of a controlled diffusive–capacitive mutualistic approach via a simple chemical method on multiwalled carbon nanotubes (MWCNTs) surfaces to design a hybrid nanostructure . This is the first approach amongst physical and chemical routes not only for synthesizing cerium selenide in thin-film form but also using it for device-grade supercapacitor applications .Molecular Structure Analysis
The synthesized material has been well-characterized through structural, surface morphological, and elemental states by X-ray diffraction (XRD), scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS) .Chemical Reactions Analysis
The mechanism of cerium selenide deposition through SILAR involves the migration near the substrate surface for immediate adsorption after SS immersion .Physical And Chemical Properties Analysis
The unique hybrid supercapacitor (SC) electrode delivered an excellent storage capability of 451.4 F/g (@2 mA/cm 2) maintaining 70.7% (@4000 cyclic voltammetry (CV) cycles) capacitance retention . More prominently, supreme mechanical bending of the designed solid-state supercapacitor in the symmetric configuration with the help of a poly (vinyl alcohol) (PVA)-LiClO 4 gel electrolyte yields 86.9% retention at a bending angle of 175° with improved performance compared to a liquid-configured (84.1%@4000 cycles) supercapacitor maintaining a remarkable capacitance of 128.8 F/g (@2 mV/s) with high power density (2.8–5.6 kW/kg at energy densities of 36.3–14.5 Wh/kg) .Wissenschaftliche Forschungsanwendungen
Pigment Applications : Cerium selenide (Ce2S3) shows potential as a non-toxic pigment. A study found that a nanoshell of zinc oxide (ZnO) could eliminate hydrogen sulfide released by Ce2S3 and improve its thermal stability. This makes Ce2S3 a candidate for non-toxic inorganic pigment applications (Mao et al., 2015).
Optical and Magneto-optic Materials : Cerium selenide is a wide gap semiconductor with strong Faraday rotation, making it suitable for magneto-optic applications. It has a high refractive index and transparency in a broad wavelength range, which could be useful in optical technologies (Prokofiev et al., 1995).
Dye-Sensitized Solar Cells : Metal selenides, including cerium selenide, have been used as electrocatalysts in dye-sensitized solar cells (DSSCs). Their use in DSSCs is based on their ability to catalyze the reduction of the oxidized state in the electrolyte at the counter electrode-electrolyte interface (Jin et al., 2017).
Ion Exchange and Metal Separation : Cerium(IV) selenite, a form of cerium selenide, has been shown to be an effective ion exchanger with a high affinity for mercury ions (Hg(II)), making it useful for metal ion separation in various applications (Rawat et al., 1984).
Catalysis : Cerium-based metal-organic frameworks, incorporating cerium selenide, have shown promise as catalysts for oxidation and reduction reactions. They have been used for the determination of selenium (Se)(VI) and for colorimetric sensing of mercury (Hg)(II) (Zhang et al., 2019).
X-ray Detectors : Cerium oxide, potentially related to cerium selenide, has been used as a hole-blocking contact in amorphous selenium X-ray detectors to reduce leakage current, indicating potential applications in imaging technologies (Wang et al., 2015).
Energy Storage : Cerium selenide has been used to design solid-state, flexible supercapacitors for portable electronic appliances. Its nano-pebble form shows promise for energy storage applications (Pandit et al., 2020).
Biomedical Applications : Research on cerium oxide nanoparticles (nanoceria), which could be related to cerium selenide, highlights their potential in biomedical applications due to their unique redox properties (Karakoti et al., 2008).
Zukünftige Richtungen
The future direction for cerium selenide is towards the commercialization of the product . The designed solid-state symmetric supercapacitor assembled from cerium selenide electrodes sandwiched by PVA–LiClO 4 gel electrolyte attains a wide potential window of 1.8 V with capacitance of 48.8 F g −1 at 2 mV s −1 and reveals excellent power density of 4.89 kW kg −1 at an energy density of 11.63 W h kg −1 . The formed device is capable of 87% capacitive retention even at a mechanical bending angle of 175° . Lighting up a strip of 21 parallel connected red LEDs clearly demonstrates the practical use of the designed symmetric solid-state supercapacitor .
Eigenschaften
InChI |
InChI=1S/2Ce.3Se |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHOGYIODWDOHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se].[Se].[Se].[Ce].[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2Se3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium selenide | |
CAS RN |
12014-94-7 |
Source


|
| Record name | Cerium selenide (Ce2Se3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium selenide (Ce2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicerium triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

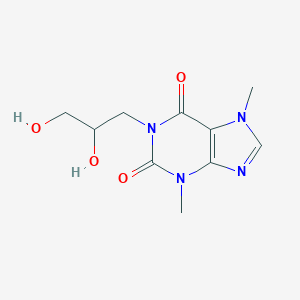
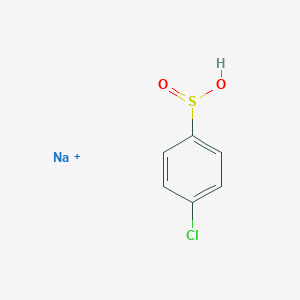
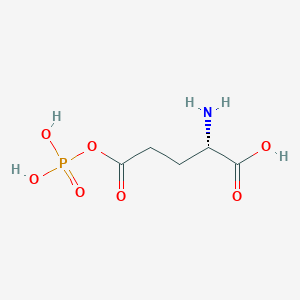
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)
